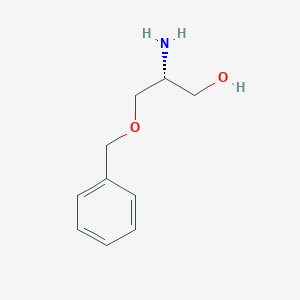

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUOMDNENVWMPL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974135 | |

| Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58577-87-0 | |

| Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol from L-Serine

Introduction

(R)-2-Amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-L-serinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its structural relationship to the naturally occurring amino acid L-serine, combined with the presence of a versatile benzyl protecting group, makes it a valuable building block for the synthesis of complex molecules, including enzyme inhibitors and peptide-based therapeutics.[1] The precise stereochemistry at the C-2 position, derived from L-serine, is often crucial for the biological activity of the target molecules.[2]

This technical guide provides a comprehensive overview of a robust and widely employed synthetic route to this compound, commencing from the readily available and chiral starting material, L-serine. The narrative will delve into the strategic considerations behind each synthetic transformation, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthetic Strategy: A Multi-step Approach to Preserve Chirality and Achieve Target Functionality

The conversion of L-serine to this compound necessitates a multi-step approach that meticulously orchestrates the protection and modification of its three functional groups: the amino group, the carboxylic acid, and the primary hydroxyl group. The overarching strategy involves:

-

N-Protection: The nucleophilic amino group is first protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various conditions and its facile removal under acidic conditions.[3]

-

Esterification: The carboxylic acid is converted to a methyl ester. This transformation serves a dual purpose: it protects the carboxylic acid from reduction in the final step and enhances the solubility of the intermediate in organic solvents.[4]

-

O-Benzylation: The primary hydroxyl group is protected as a benzyl ether. The benzyl group is robust and can withstand a range of reaction conditions, yet it can be removed under specific hydrogenolysis conditions if required in subsequent synthetic steps.[5]

-

Reduction: The methyl ester is selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[6]

-

N-Deprotection: Finally, the Boc protecting group is removed to yield the target amino alcohol.

This sequential approach ensures that each functional group is addressed in a controlled manner, thereby preserving the critical stereochemistry of the starting L-serine.

Experimental Protocols and Mechanistic Insights

Step 1: N-Protection of L-Serine with Di-tert-butyl dicarbonate

The initial step involves the protection of the amino group of L-serine as a tert-butyloxycarbonyl (Boc) carbamate. This is a crucial transformation to prevent the nucleophilic amine from reacting in subsequent steps.

Protocol:

-

To a stirred solution of L-serine (e.g., 5.2 g, 50.0 mmol) in a 1M aqueous solution of sodium hydroxide (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (Boc₂O) (e.g., 13.1 g, 60.0 mmol) is slowly added at 0 °C.[7]

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

After the reaction is complete, the 1,4-dioxane is removed under reduced pressure.

-

The remaining aqueous layer is washed with diethyl ether (e.g., 50 mL) to remove any unreacted Boc₂O.

-

The aqueous layer is then acidified to pH 2-3 with a 1M aqueous solution of sulfuric acid.

-

The product, N-Boc-L-serine, is extracted with ethyl acetate (e.g., 3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a sticky oil. A typical yield for this step is around 94%.[7]

Causality and Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated amino group of serine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The use of a biphasic system (aqueous NaOH and dioxane) facilitates the reaction by ensuring both the water-soluble serine and the organic-soluble Boc₂O can react at the interface. The basic conditions deprotonate the amino group, increasing its nucleophilicity.

Step 2: Esterification of N-Boc-L-Serine

The carboxylic acid of N-Boc-L-serine is then converted to its methyl ester. This step is essential to prevent the reduction of the carboxylic acid in the final step and to improve the solubility of the intermediate in organic solvents for the subsequent O-benzylation.

Protocol:

-

N-Boc-L-serine (e.g., 32.4 g, 0.16 mol) is dissolved in dimethylformamide (DMF) (150 mL) and cooled in an ice-water bath.[8]

-

Solid potassium carbonate (e.g., 24.3 g, 0.176 mol) is added to the solution.

-

After stirring for 10 minutes, methyl iodide (e.g., 20.0 mL, 0.32 mol) is added to the suspension.

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until TLC analysis indicates complete formation of the methyl ester.

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).

-

The organic phase is washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as a pale amber oil. An expected yield is approximately 86%.[8]

Causality and Mechanism: This reaction is a standard SN2-type esterification. The potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the methyl iodide to form the methyl ester. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism.

Step 3: O-Benzylation of N-Boc-L-Serine Methyl Ester

With the amino and carboxyl groups protected, the hydroxyl group is now available for benzylation. This is a key step in introducing the benzyl ether functionality.

Protocol:

-

To a solution of N-Boc-L-serine methyl ester (e.g., from the previous step) in anhydrous DMF (e.g., 200 mL), sodium hydride (NaH) (e.g., 2.1 g of a 60% dispersion in mineral oil, 88 mmol) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon).[5][7]

-

The mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (e.g., 7.5 g, 44 mmol) is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 5 hours.

-

Upon completion, the DMF is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate (e.g., 3 x 50 mL).

-

The combined organic layers are washed with distilled water and brine, then dried over anhydrous sodium sulfate.

-

Concentration under reduced pressure yields N-Boc-O-benzyl-L-serine methyl ester.

Causality and Mechanism: This reaction is a classic Williamson ether synthesis.[5] Sodium hydride, a strong base, deprotonates the hydroxyl group of the serine derivative to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether. The use of an inert atmosphere is crucial as sodium hydride reacts violently with water.

Step 4: Reduction of the Methyl Ester with Lithium Aluminum Hydride (LiAlH₄)

The pivotal reduction step converts the methyl ester to the primary alcohol, yielding the serinol backbone. The choice of a powerful reducing agent is critical for this transformation.

Protocol:

-

A solution of N-Boc-O-benzyl-L-serine methyl ester in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2 equivalents) in the same anhydrous solvent at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

The reaction is carefully quenched by the sequential dropwise addition of water (e.g., X mL), followed by a 15% aqueous solution of sodium hydroxide (e.g., X mL), and finally water again (e.g., 3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol.

Causality and Mechanism: Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction of the ester proceeds in two stages.[9][10] First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another hydride ion to form a primary alkoxide. The reaction is then quenched with water to protonate the alkoxide, yielding the primary alcohol.[11] It is imperative to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Step 5: N-Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to unveil the free amino group of the target molecule.

Protocol:

-

N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂) or dioxane.[7]

-

An excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M), is added at 0 °C.[3]

-

The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to basic (e.g., pH 9-10) with a suitable base such as aqueous sodium hydroxide or sodium carbonate.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Causality and Mechanism: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the carbamate by the acid.[12] This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.[12] The amine is then protonated by the excess acid, and a final basic workup is required to obtain the free amine product.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Typical Yield |

| 1 | N-Protection | L-Serine | Di-tert-butyl dicarbonate, NaOH | 1,4-Dioxane, Water | ~94%[7] |

| 2 | Esterification | N-Boc-L-Serine | Methyl iodide, K₂CO₃ | DMF | ~86%[8] |

| 3 | O-Benzylation | N-Boc-L-Serine methyl ester | Benzyl bromide, NaH | DMF | - |

| 4 | Reduction | N-Boc-O-benzyl-L-serine methyl ester | LiAlH₄ | Diethyl ether or THF | - |

| 5 | N-Deprotection | N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol | TFA or HCl in dioxane | CH₂Cl₂ or Dioxane | - |

Yields for steps 3, 4, and 5 are highly dependent on the specific reaction conditions and purification methods employed.

Preservation of Chirality

A critical aspect of this synthesis is the preservation of the stereochemical integrity of the chiral center at the C-2 position of L-serine. The reaction conditions for N-protection, esterification, O-benzylation, and reduction are generally not harsh enough to cause significant racemization. However, it is crucial to avoid strongly basic conditions for prolonged periods, especially when the α-proton could be abstracted, which can lead to racemization.[13][14] The reduction with LiAlH₄ proceeds via nucleophilic attack on the carbonyl group and does not directly involve the chiral center, thus preserving its configuration.

Visualization of the Synthetic Workflow

Figure 1: Overall synthetic workflow for the preparation of this compound from L-Serine.

Mechanism of Key Transformations

Figure 2: Simplified mechanisms for the LiAlH₄ reduction of the methyl ester and the TFA-mediated deprotection of the Boc group.

Conclusion

The synthesis of this compound from L-serine is a well-established and reliable process that exemplifies the principles of modern organic synthesis, particularly the strategic use of protecting groups. By carefully controlling the reaction conditions at each stage, it is possible to achieve the desired transformations while preserving the crucial stereochemistry of the starting material. This guide has provided a detailed roadmap for this synthesis, offering both practical protocols and a deeper understanding of the underlying chemical principles. The successful execution of this synthesis provides access to a valuable chiral building block for the development of novel and complex molecules with potential applications in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Khan Academy [khanacademy.org]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Strategic Utility of O-benzyl-L-serinol (CAS 58577-87-0) in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Chiral Building Block

O-benzyl-L-serinol, with the CAS number 58577-87-0, is a versatile chiral amino alcohol that has emerged as a pivotal intermediate in the synthesis of complex, enantiomerically pure pharmaceuticals.[1] Its unique structural features—a primary alcohol, a secondary amine, and a protected hydroxyl group on a stereodefined backbone—make it an invaluable tool for introducing chirality and functional handles in multi-step synthetic sequences. This guide provides an in-depth exploration of the synthesis, purification, and strategic applications of O-benzyl-L-serinol, with a focus on the underlying chemical principles and practical considerations for its use in drug development. While often broadly categorized as a chiral building block, its true value lies in its ability to serve as a linchpin in the convergent synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of O-benzyl-L-serinol is crucial for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 58577-87-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 181.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 34-37 °C | --INVALID-LINK-- |

| Boiling Point | 307 °C | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, dichloromethane, and methanol | --INVALID-LINK-- |

| Storage | 0-8 °C, sealed in a dry, dark place | --INVALID-LINK-- |

Safety and Handling: O-benzyl-L-serinol may cause skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. In case of contact, wash the affected area with plenty of water.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of O-benzyl-L-serinol: A Detailed Protocol and Mechanistic Insight

The most common and efficient laboratory-scale synthesis of O-benzyl-L-serinol involves the reduction of its corresponding carboxylic acid precursor, O-benzyl-L-serine. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice for this transformation due to its high reactivity.

Experimental Protocol: LiAlH₄ Reduction of O-benzyl-L-serine

Materials:

-

O-benzyl-L-serine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol/ammonium hydroxide mixture)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add O-benzyl-L-serine to a stirred suspension of an excess of LiAlH₄ in anhydrous THF at reflux.

-

Maintain the reflux for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of distilled water, followed by a 10% NaOH solution, and then again with distilled water. This procedure, known as the Fieser workup, is crucial for the safe and effective decomposition of the reactive aluminum species and results in the formation of a granular precipitate that is easy to filter.

-

Stir the resulting mixture at room temperature for several hours to ensure complete precipitation of the aluminum salts.

-

Filter the mixture and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the dried solution under reduced pressure to obtain the crude O-benzyl-L-serinol.

-

Purify the crude product by silica gel column chromatography to yield pure O-benzyl-L-serinol.

Mechanistic Rationale

The reduction of a carboxylic acid with LiAlH₄ is a robust transformation that proceeds through a well-understood mechanism. The process involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the carboxylic acid.

Caption: Synthetic workflow for O-benzyl-L-serinol.

The initial step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A subsequent intramolecular hydride transfer leads to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol, O-benzyl-L-serinol. It is important to use an excess of LiAlH₄ to ensure the complete reduction of both the carboxylic acid and the intermediate aldehyde.

Purification and Potential Side Reactions

The primary challenge in the synthesis of O-benzyl-L-serinol via LiAlH₄ reduction is the workup and purification. The formation of aluminum salts can sometimes lead to emulsions, making the separation of the organic layer difficult. The Fieser workup is generally effective in producing a granular precipitate, but careful execution is key.

Potential side reactions are minimal if anhydrous conditions are maintained. However, incomplete reduction can lead to the presence of the starting material or the intermediate aldehyde in the crude product. These impurities are typically removed during silica gel chromatography. Over-reduction leading to the cleavage of the benzyl ether is generally not observed under standard LiAlH₄ reduction conditions.

Analytical Characterization

Ensuring the purity and structural integrity of O-benzyl-L-serinol is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

| Analytical Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | The spectra should show characteristic peaks corresponding to the protons and carbons of the benzyl group, the serinol backbone, and the hydroxyl and amine protons. |

| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of O-benzyl-L-serinol. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity assessment | A single peak should be observed on a suitable chiral stationary phase, confirming the enantiomeric excess of the L-isomer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | The IR spectrum will show characteristic absorption bands for the O-H, N-H, and C-O functional groups. |

A well-defined analytical package provides the necessary assurance of quality for drug development professionals.

Strategic Applications in Drug Synthesis

The utility of O-benzyl-L-serinol as a chiral synthon is demonstrated in the synthesis of several classes of pharmaceuticals. Its pre-defined stereochemistry and orthogonal protecting groups allow for the efficient construction of complex chiral molecules.

Synthesis of Chiral β-Blockers

Chiral β-adrenergic blocking agents, such as (S)-Atenolol, are a class of drugs where the pharmacological activity resides in a single enantiomer. While various synthetic routes to (S)-Atenolol exist, those that employ a chiral pool approach often rely on precursors with similar structural motifs to O-benzyl-L-serinol.[3][4][5][6] The 1-amino-3-aryloxy-2-propanol core of many β-blockers can be retrosynthetically disconnected to a chiral amino alcohol precursor. O-benzyl-L-serinol provides a readily available and stereochemically defined starting point for the synthesis of such cores.

Caption: Retrosynthetic analysis of chiral β-blockers.

Precursor to Oxazolidinones

Oxazolidinones are an important class of antibiotics, with Linezolid being a prominent example.[3][4][5][6][7] The chiral (S)-5-(aminomethyl)-2-oxazolidinone core of Linezolid can be synthesized from chiral amino alcohols. O-benzyl-L-serinol can be converted to the corresponding oxazolidinone through cyclization, followed by functional group manipulations to introduce the necessary substituents. The benzyl ether protecting group can be selectively removed in a later step, showcasing the strategic advantage of this protecting group.

Role in the Synthesis of HIV Protease Inhibitors

The synthesis of certain HIV protease inhibitors, such as Amprenavir and its prodrug Fosamprenavir, involves the use of chiral amino alcohol building blocks.[2][8] The complex stereochemistry of these molecules necessitates the use of enantiomerically pure starting materials. While the publicly available synthetic routes for these specific drugs may not explicitly detail the use of O-benzyl-L-serinol, its structural similarity to key intermediates suggests its potential as a valuable precursor in the development of novel analogues or alternative synthetic pathways.

The Role of O-benzyl-L-serinol in Cellular Signaling

While the primary application of O-benzyl-L-serinol is as a synthetic intermediate, its structural relationship to serinol and sphingolipids is noteworthy. Serinol and its derivatives, such as sphingosine, are known to be involved in various cellular signaling pathways, including the regulation of cell growth, apoptosis, and stress responses.[7][9] Although direct evidence of O-benzyl-L-serinol's involvement in signaling is limited, its potential to be metabolized to serinol or to serve as a precursor for the synthesis of novel sphingolipid analogues for research purposes presents an interesting avenue for future investigation.

Conclusion and Future Perspectives

O-benzyl-L-serinol is a testament to the power of chiral pool synthesis in modern drug development. Its ready availability, well-defined stereochemistry, and versatile functional groups make it a highly strategic building block for the efficient and stereocontrolled synthesis of a range of pharmaceuticals. The ability to translate the chirality of a naturally occurring amino acid, L-serine, into complex and valuable APIs underscores the importance of such intermediates. As the demand for enantiomerically pure drugs continues to grow, the strategic application of chiral synthons like O-benzyl-L-serinol will undoubtedly play an increasingly critical role in the future of pharmaceutical manufacturing, enabling the development of safer and more effective medicines. Further research into its potential as a chiral auxiliary and its role in the synthesis of novel signaling molecule analogues will likely expand its utility even further.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (R)-2-Amino-3-(benzyloxy)propan-1-ol

An In-depth Technical Guide to (R)-2-Amino-3-(benzyloxy)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block crucial in modern organic synthesis and pharmaceutical development. We will delve into its core physical and chemical properties, applications, and safety protocols, offering insights grounded in established scientific principles for researchers, scientists, and drug development professionals.

Molecular Identity and Stereochemistry

This compound, also known as O-benzyl-D-serinol, is a chiral amino alcohol. Its structure is defined by a propan-1-ol backbone with an amino group at the C2 position and a benzyloxy group at the C3 position. The "(R)" designation specifies the stereochemical configuration at the chiral center (C2), which is a critical feature dictating its interaction with other chiral molecules and its utility in asymmetric synthesis.

-

Synonyms : H-Serinol(Bzl), (2R)-2-amino-3-(benzyloxy)propan-1-ol, O-benzyl-D-serinol, (R)-(+)-2-Amino-3-benzyloxy-1-propanol[1][2]

-

Canonical SMILES : C1=CC=C(C=C1)COCC(CO)N[4]

The precise three-dimensional arrangement of the functional groups around the chiral carbon is fundamental to its application. In drug development, enantiomeric purity is paramount, as different enantiomers of a molecule can have vastly different biological activities and toxicological profiles.[6] The (R)-configuration of this molecule makes it a specific and valuable precursor for synthesizing complex, enantiomerically pure target molecules.[7]

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid or low melting solid | [4] |

| Melting Point | 34-37 °C (lit.) | [2][3] |

| Boiling Point | 307 °C (lit.) | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Optical Activity | [α]20/D +4°, c = 1 in methylene chloride | [3] |

| Refractive Index | 1.548 | [2] |

| Topological Polar Surface Area | 55.5 Ų | [4] |

Chemical Profile and Synthetic Utility

The reactivity of this compound is governed by its three primary functional groups: a primary amine, a primary alcohol, and a benzyl ether. This trifunctional nature allows for a wide range of selective chemical modifications, making it a versatile intermediate.

-

Primary Amine (-NH₂) : Acts as a nucleophile and a base. It readily undergoes reactions such as acylation, alkylation, and formation of Schiff bases. In many synthetic routes, it is protected, often as a carbamate (e.g., Boc or Cbz), to allow for selective reaction at the hydroxyl group.[8][9]

-

Primary Alcohol (-CH₂OH) : Can be oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification. Its nucleophilic character is central to forming key linkages in more complex structures.

-

Benzyl Ether (-OCH₂Ph) : The benzyl group serves as a stable protecting group for the C3 hydroxyl function. It is robust under many reaction conditions but can be selectively removed via catalytic hydrogenolysis, a common deprotection strategy in multi-step synthesis.[10]

This combination of functional groups makes the molecule a valuable chiral building block, particularly in the synthesis of pharmaceuticals like protease inhibitors and other bioactive compounds where stereochemistry is critical for efficacy.[7][11]

Conceptual Synthesis Workflow

The following diagram illustrates the role of this compound as a chiral starting material in a multi-step synthesis, highlighting key protection and modification steps.

Caption: A conceptual workflow for utilizing the subject compound in synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is critical. A multi-technique approach is standard. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various suppliers and databases.[12][13]

Standard Analytical Workflow

The logical flow for comprehensive characterization ensures that the material meets the stringent requirements for pharmaceutical and fine chemical synthesis.

Caption: Standard analytical workflow for compound characterization.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety.

GHS Classification :

-

Specific target organ toxicity (single exposure) : Category 3 (Respiratory system)[14]

Hazard Identification :

-

Hazard Statements : H314 - Causes severe skin burns and eye damage.[2][3][14] H335 - May cause respiratory irritation.[14][15]

Safe Handling and Personal Protective Equipment (PPE) :

-

Engineering Controls : Use only under a chemical fume hood to maintain low airborne concentrations.[14][15]

-

Personal Protective Equipment : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses and face shield).[3][14] A NIOSH-approved respirator with appropriate cartridges (e.g., type P3) is recommended.[3]

-

Handling Precautions : Do not breathe dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing.[14][15] Wash hands and any exposed skin thoroughly after handling.[14]

First Aid Measures :

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[4][14]

-

If on Skin : Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower.[14]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][14]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][14]

Storage :

-

Store in a cool, dry, and well-ventilated place in tightly closed containers.[14]

-

Keep in a corrosives area, stored under an inert atmosphere.[14] Recommended storage temperature is between 0-5°C.[2]

Conclusion

This compound is a high-value chiral intermediate whose utility is derived directly from its specific stereochemistry and trifunctional nature. A thorough understanding of its physical properties, chemical reactivity, and safety protocols is essential for its effective and safe application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The analytical workflows and synthetic strategies discussed herein provide a foundational framework for researchers and developers working with this important compound.

References

- 1. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97 58577-87-0 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 58577-87-0 | 4756-1-0G | MDL MFCD00235943 | (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. leapchem.com [leapchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 10. nbinno.com [nbinno.com]

- 11. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride [myskinrecipes.com]

- 12. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL(58577-87-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

A Comprehensive Technical Guide to (R)-2-Amino-3-(benzyloxy)propan-1-ol: A Chiral Building Block

Abstract: This technical guide provides an in-depth exploration of (R)-2-Amino-3-(benzyloxy)propan-1-ol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its structural and physicochemical properties, outline validated synthetic and analytical methodologies, and highlight its significant applications. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule effectively.

Introduction: The Significance of a Versatile Chiral Synthon

This compound, also known as O-benzyl-D-serinol, is a trifunctional organic molecule possessing a primary amine, a primary alcohol, and a benzyl-protected primary alcohol.[1] Its true value lies in its defined stereochemistry at the C2 position. This chirality is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while others may be inactive or even harmful.

The presence of three distinct functional groups, each with different reactivity, makes it a highly versatile intermediate.[2] The primary amine and primary alcohol can be selectively functionalized, while the benzyl ether serves as a robust protecting group for the second primary alcohol, which can be deprotected under specific conditions. This strategic arrangement allows for complex molecular architectures to be constructed with high precision, making it a valuable asset in asymmetric synthesis.[3]

Structural Elucidation and Physicochemical Properties

The structural identity and purity of this compound are confirmed through a combination of spectroscopic methods and physical measurements.

Structural Formula and Stereochemistry

The molecule's core is a propan-1-ol backbone with an amino group at the second carbon (C2) and a benzyloxy group at the third (C3). The "(R)" designation specifies the absolute configuration at the C2 chiral center.

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for this compound are crucial for reaction planning, purification, and storage. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 58577-87-0 | [1][4][5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][4] |

| Molecular Weight | 181.23 g/mol | [1][6] |

| Appearance | Colorless to yellow liquid or low melting solid | [4] |

| Melting Point | 34-37 °C (lit.) | [5][6] |

| Boiling Point | 307 °C (lit.) | [5][6] |

| Density | ~1.1 g/cm³ | [6] |

| Optical Activity | [α]20/D +4°, c = 1 in methylene chloride | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| SMILES String | N--INVALID-LINK--COCc1ccccc1 | [7] |

| InChI Key | ZJUOMDNENVWMPL-SNVBAGLBSA-N | [1] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl and propanol backbone, and the methine proton at the chiral center.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. Expect to see characteristic absorption bands for O-H (alcohol) and N-H (amine) stretching, C-H stretching (aromatic and aliphatic), and C-O (ether) stretching.[8][10]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 181.23.[8]

Synthesis and Manufacturing

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral precursor, D-serine. This approach preserves the stereochemical integrity of the starting material.

Causality Behind the Synthetic Strategy: The key challenge is to selectively reduce the carboxylic acid of serine without affecting the hydroxyl group. Direct reduction is difficult. Therefore, the strategy involves:

-

Protection: The amine and hydroxyl groups are protected to prevent unwanted side reactions. The benzyl group is chosen for the hydroxyl protection due to its stability under a wide range of conditions and its ease of removal via hydrogenolysis. The amine is typically protected with a Boc group.

-

Activation & Reduction: The carboxylic acid is activated (e.g., as a methyl ester) and then reduced to the primary alcohol.

-

Deprotection: The protecting groups are removed to yield the final product.

A common synthetic pathway is the reduction of the corresponding protected serine derivative, N-Boc-O-benzyl-D-serine.[11]

Caption: General synthetic workflow from D-Serine.

Key Applications in Research and Drug Development

The utility of this compound stems from its role as a chiral building block.[3] Its defined stereochemistry is transferred to the final target molecule, which is critical in medicinal chemistry.

-

Protease Inhibitors: This scaffold is a common component in the synthesis of protease inhibitors, particularly for HIV and Hepatitis C. The amino alcohol moiety can mimic the transition state of peptide bond hydrolysis, enabling tight binding to the enzyme's active site.

-

Antiviral Agents: It serves as a precursor for various nucleoside and non-nucleoside analogues used in antiviral therapies.[3]

-

Chiral Ligands: The amine and alcohol functionalities can be modified to create chiral ligands for asymmetric catalysis, facilitating the enantioselective synthesis of other molecules.

-

Peptide Synthesis: It can be incorporated into peptide structures as a non-natural amino acid alcohol, influencing the peptide's conformation and biological activity.

Experimental Protocol: N-Boc Protection of this compound

This protocol details a standard and reliable method for protecting the primary amine with a tert-butyloxycarbonyl (Boc) group, a common subsequent step in multi-step synthesis.

Objective: To synthesize (R)-2-(tert-butoxycarbonylamino)-3-(benzyloxy)propan-1-ol.[12]

Materials:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Dissolution: Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine to the solution. The base scavenges the acid byproduct of the reaction.

-

Reagent Addition: Slowly add a solution of Boc₂O in DCM to the reaction mixture. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear. This confirms the reaction is complete.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes unreacted reagents and acidic/basic impurities.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Self-Validation): Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This step isolates the desired product from any byproducts.

-

Characterization: Confirm the identity and purity of the final product, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, using NMR spectroscopy.[9]

Safety and Handling

This compound is classified as a hazardous substance.[13]

-

GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[4][6][13]

-

Signal Word: Danger.[13]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][13]

-

Precautionary Measures:

-

Handle only in a well-ventilated chemical fume hood.[13][14][15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Keep containers tightly closed and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[13][14]

-

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6][13] If inhaled, move to fresh air.[6][13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its trifunctional nature, combined with its inherent chirality, provides chemists with a reliable and versatile platform for innovation, particularly in the synthesis of bioactive compounds and pharmaceuticals. Understanding its properties, synthetic routes, and handling requirements is essential for any researcher aiming to incorporate this valuable building block into their synthetic strategies.

References

- 1. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 2. 58577-95-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride [myskinrecipes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 58577-87-0 | 4756-1-0G | MDL MFCD00235943 | (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 6. echemi.com [echemi.com]

- 7. (R)-(+)-2-Amino-3-benzyloxy-1-propanol (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL(58577-87-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. molbase.com [molbase.com]

- 12. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. datasheets.scbt.com [datasheets.scbt.com]

starting material for chiral amine synthesis

An In-depth Technical Guide to the Strategic Selection of Starting Materials for Chiral Amine Synthesis

Authored by a Senior Application Scientist

Chiral amines are fundamental building blocks in modern pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing at least one stereogenic amine center. The precise orientation of substituents around the chiral nitrogen or an adjacent carbon atom is often critical for therapeutic efficacy and safety. The choice of starting material is a pivotal decision in the synthesis of these high-value compounds, directly influencing the synthetic route's efficiency, cost-effectiveness, and scalability. This guide provides an in-depth analysis of the primary starting materials for chiral amine synthesis, offering a strategic framework for researchers, scientists, and drug development professionals.

Prochiral Ketones and Imines: The Workhorses of Asymmetric Synthesis

Prochiral ketones and their corresponding imine derivatives are arguably the most versatile and widely employed starting materials for the synthesis of chiral amines. The core strategy involves the stereoselective addition of a hydride or an amine equivalent to the prochiral carbonyl or imine group, respectively.

Asymmetric Reductive Amination of Prochiral Ketones

Asymmetric reductive amination (ARA) is a powerful one-pot reaction that combines a ketone, an amine source (often ammonia or an ammonium salt), and a reducing agent in the presence of a chiral catalyst. This method is highly convergent and atom-economical.

Mechanism and Rationale: The reaction typically proceeds through the in situ formation of a prochiral imine or enamine intermediate, which is then asymmetrically hydrogenated. The success of this reaction hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the imine.

Catalyst Systems: The development of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral phosphine ligands, has been instrumental in the advancement of ARA. For instance, Noyori's ruthenium-based catalysts, such as Ru(BINAP)(diamine)Cl2, are highly effective for the asymmetric hydrogenation of a wide range of ketones and imines.

Experimental Protocol: Synthesis of a Chiral Primary Amine via ARA

-

Reactor Setup: A high-pressure reactor is charged with the prochiral ketone, an ammonium salt (e.g., ammonium acetate), and a chiral catalyst (e.g., a pre-formed Ru-BINAP complex).

-

Solvent and Conditions: A suitable solvent, such as methanol or ethanol, is added. The reactor is then purged with hydrogen gas and pressurized.

-

Reaction: The reaction mixture is stirred at a specific temperature and pressure for a predetermined time.

-

Workup and Purification: Upon completion, the pressure is released, the solvent is removed under reduced pressure, and the resulting chiral amine is purified by chromatography or crystallization.

Table 1: Comparison of Catalyst Performance in ARA of Acetophenone

| Catalyst System | H2 Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee, %) | Yield (%) |

| Ru(BINAP)(diamine)Cl2 | 50 | 50 | 98 | 95 |

| Ir(P-Phos)/I2 | 80 | 60 | 96 | 92 |

| Rh(DIPAMP)(COD)BF4 | 60 | 40 | 95 | 90 |

Workflow for Asymmetric Reductive Amination

Synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride: An In-depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride, a valuable chiral building block in pharmaceutical development. The document details a robust and widely applicable synthetic route commencing from the naturally abundant chiral precursor, D-serine. Each synthetic step is meticulously described, elucidating the underlying chemical principles and rationale for the chosen methodologies. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently execute and adapt this synthesis for their specific applications.

Introduction: The Significance of this compound Hydrochloride

This compound, also known as O-benzyl-D-serinol, is a C3 chiral synthon of significant interest in medicinal chemistry and organic synthesis. Its stereodefined structure, featuring vicinal amino and hydroxyl groups, and a protected primary alcohol, makes it an exceptionally versatile intermediate. This compound serves as a crucial component in the asymmetric synthesis of a variety of biologically active molecules, most notably as a precursor for protease inhibitors and antiviral agents[1]. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics by increasing its crystallinity and solubility in polar solvents[2].

The strategic importance of this molecule lies in its origin from the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources. By utilizing D-serine as a starting material, the synthesis inherently establishes the desired (R)-stereochemistry at the C2 position, obviating the need for complex asymmetric induction or chiral resolution steps. This approach is not only elegant but also economically and environmentally advantageous for large-scale production.

This guide will focus on a validated, multi-step synthesis from D-serine, encompassing functional group protection, reduction, and final salt formation.

Overall Synthetic Strategy: A Chiral Pool Approach

The synthesis of this compound hydrochloride from D-serine can be dissected into three key stages. This strategy is designed to selectively modify the functional groups of the starting amino acid while preserving its inherent chirality.

Detailed Synthetic Procedures and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, accompanied by explanations of the chemical transformations.

Stage 1: Protection of D-Serine

The initial stage involves the protection of the amino and hydroxyl groups of D-serine. This is crucial to prevent unwanted side reactions during the subsequent reduction step.

The amino group is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent O-benzylation and can be readily removed under acidic conditions.

Protocol:

-

Suspend D-serine in a mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution at 0 °C.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M sulfuric acid.

-

Extract the product, N-Boc-D-serine, with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Causality of Experimental Choices: The use of a biphasic system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar (Boc)₂O. The basic condition (NaOH) deprotonates the amino group, enhancing its nucleophilicity for the attack on the Boc anhydride.

The hydroxyl group is then protected as a benzyl ether. The benzyl group is robust and can be removed by hydrogenolysis, a method orthogonal to the acidic cleavage of the Boc group.

Protocol:

-

Dissolve N-Boc-D-serine in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

-

After the evolution of hydrogen gas ceases, add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product, N-Boc-O-benzyl-D-serine, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Mechanistic Insight: Sodium hydride acts as a strong base to deprotonate the hydroxyl group of N-Boc-D-serine, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to form the benzyl ether.

Stage 2: Reduction of the Carboxylic Acid

This is a critical step where the carboxylic acid functionality of the protected serine derivative is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

-

Prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of N-Boc-O-benzyl-D-serine in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular white precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol.

Trustworthiness of the Protocol: This reduction method is a well-established and reliable procedure for the conversion of amino acids to amino alcohols with high yields[3]. The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Stage 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

-

Dissolve the crude N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol in a suitable solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Rationale: The treatment with a strong acid like HCl cleaves the acid-labile Boc group, liberating the free amine. The amine then reacts with another equivalent of HCl to form the ammonium hydrochloride salt.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Analysis | Intermediate: N-Boc-O-benzyl-D-serine | Final Product: this compound HCl |

| ¹H NMR | Characteristic signals for Boc (singlet, ~1.4 ppm), benzyl (multiplet, ~7.3 ppm; singlet, ~4.5 ppm), and serine backbone protons. | Signals for the benzyl group, and the propanol backbone protons. The amine protons will be broad due to salt formation. |

| ¹³C NMR | Resonances corresponding to the Boc carbonyl, aromatic carbons, and the serine backbone. | Distinct signals for the benzylic carbon, the carbons of the propanol backbone, and the aromatic carbons[4]. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass. | Molecular ion peak for the free base. |

| Chiral HPLC | Analysis on a chiral stationary phase to confirm enantiomeric purity. | Confirmation of high enantiomeric excess (>99%) is crucial. |

| Melting Point | A sharp melting point indicates high purity. | A defined melting point is characteristic of the crystalline salt. |

Applications in Drug Development

This compound hydrochloride is a key chiral building block in the synthesis of several important pharmaceutical agents. Its utility stems from the predictable stereochemistry and the presence of multiple functional groups that can be selectively manipulated.

A notable application is in the synthesis of antiviral drugs, particularly protease inhibitors for the treatment of HIV and HCV. The amino alcohol moiety can be incorporated into peptide mimics that are designed to fit into the active site of viral proteases, thereby inhibiting their function and preventing viral replication[1].

Conclusion

The synthesis of this compound hydrochloride from D-serine is a robust and efficient process that leverages the principles of the chiral pool to produce a valuable and versatile building block for the pharmaceutical industry. By understanding the rationale behind each synthetic step and employing rigorous analytical techniques, researchers can reliably produce this key intermediate in high yield and purity.

References

The Strategic Utility of Enantiomerically Pure O-benzyl-L-serinol in Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone chiral building block, enantiomerically pure O-benzyl-L-serinol provides a versatile and indispensable scaffold for the synthesis of complex molecular architectures. Its inherent stereochemistry, derived from the natural amino acid L-serine, combined with the strategic placement of a protected hydroxyl group, makes it a high-value intermediate in the pharmaceutical and life sciences industries. This guide offers a comprehensive technical overview of its commercial availability, synthesis, quality validation, and critical applications, designed for the discerning scientist and drug development professional.

Chemical Identity and Physicochemical Properties

O-benzyl-L-serinol, systematically named (2S)-2-amino-3-(phenylmethoxy)propan-1-ol, is a derivative of L-serinol where the primary hydroxyl group is protected by a benzyl ether. This protection enhances its utility in multi-step syntheses by preventing unwanted side reactions, while the benzyl group can be readily removed under standard hydrogenolysis conditions. The compound is most commonly available as a free base or as a more stable hydrochloride salt.

Table 1: Key Physicochemical and Identification Properties

| Property | Value | Source |

| Systematic Name | (2S)-2-amino-3-(phenylmethoxy)propan-1-ol | PubChem[1] |

| Synonyms | L-Serinol(Bzl), H-L-Ser(Bzl)-ol | Chem-Impex[2], Aapptec[3] |

| CAS Number (Free Base) | 58577-88-1 | Aapptec[3] |

| CAS Number (HCl Salt) | 58577-87-0 | Chem-Impex[2], Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₀H₁₅NO₂ | Aapptec[3] |

| Molecular Weight | 181.23 g/mol (Free Base) | ChemicalBook[5] |

| 217.69 g/mol (HCl Salt) | Santa Cruz Biotechnology[4] | |

| Appearance | White to off-white powder or solid | Chem-Impex[2] |

| Purity (Typical) | ≥98% (HPLC) | Chem-Impex[2], Santa Cruz Biotechnology[4] |

Commercial Availability and Supplier Analysis

Enantiomerically pure O-benzyl-L-serinol is readily accessible from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale pharmaceutical manufacturing. It is crucial for researchers to procure materials with high enantiomeric purity (typically >99% ee) to ensure the stereochemical integrity of their final products.

Trustworthiness through Verification: Always demand a lot-specific Certificate of Analysis (CofA) upon purchase. This document is the primary source of truth for purity (via HPLC or NMR) and, most critically, optical purity or enantiomeric excess (ee), often determined by chiral HPLC.

Table 2: Representative Commercial Suppliers of O-benzyl-L-serinol and its Derivatives

| Supplier | Product Example | CAS Number | Typical Purity | Form |

| Chem-Impex | O-Benzyl-L-serinol hydrochloride[2] | 58577-87-0 | ≥98% (HPLC) | Powder |

| Santa Cruz Biotechnology | O-Benzyl-L-serinol hydrochloride[4] | 58577-87-0 | ≥98% | Powder |

| Aapptec | L-Serinol(Bzl)[3] | 58577-88-1 | Lot-specific | Solid |

| Sigma-Aldrich (Merck) | O-Benzyl-L-serine (precursor) | 4726-96-9 | ≥99.0% (NT) | Powder |

| Chem-Impex | Boc-O-benzyl-L-serinol (precursor)[6] | 79069-15-1 | ≥99% (ee) | Solid |

Synthesis and Quality Control: A Validated Approach

While commercially available, understanding the synthetic route to O-benzyl-L-serinol is vital for appreciating potential impurities and for labs that may wish to synthesize it from its precursor, O-benzyl-L-serine. The most direct and common laboratory-scale synthesis involves the selective reduction of the carboxylic acid of an N-protected O-benzyl-L-serine derivative.

Conceptual Synthetic Workflow

The following diagram illustrates a typical two-step synthesis starting from the commercially available Boc-protected O-benzyl-L-serine, proceeding through reduction and subsequent deprotection.

References

An In-depth Technical Guide to the Solubility of (R)-2-Amino-3-(benzyloxy)propan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-2-Amino-3-(benzyloxy)propan-1-ol, a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this guide establishes a robust framework for understanding and predicting its behavior in a wide range of organic solvents. A detailed examination of the molecule's physicochemical properties is presented, followed by a theoretical solubility profile based on Hansen Solubility Parameters (HSP) calculated via group contribution methods. This predictive analysis is complemented by a rigorous, step-by-step experimental protocol for the determination of thermodynamic solubility using the shake-flask method, designed to yield reliable and reproducible data. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, providing both the theoretical foundation and the practical tools necessary to effectively utilize this compound in various solvent systems.

Introduction

This compound, also known as O-benzyl-L-serinol, is a versatile chiral building block in organic synthesis. Its structural features, comprising a primary amine, a primary hydroxyl group, and a benzyl ether, make it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and chiral ligands. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development. Optimal solvent selection can significantly impact reaction kinetics, yield, purity, and the overall efficiency of a synthetic route. This guide aims to provide a deep understanding of the factors governing the solubility of this compound and to equip the scientist with a reliable methodology for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |

| Molecular Weight | 181.23 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid or low melting solid | [3] |

| Melting Point | 34-37 °C (lit.) | [1][4] |

| Boiling Point | 307 °C (lit.) | [1][4] |

| Density | ~1.1 ± 0.1 g/cm³ | [4] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | [3] |

| Hydrogen Bond Acceptors | 3 (from N, O in -OH, and O in ether) | [3] |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | [3] |

| CAS Number | 58577-87-0 | [1][2] |

The presence of both hydrogen bond donor (-NH₂, -OH) and acceptor (-NH₂, -OH, -OCH₂-) groups indicates a high potential for interaction with polar solvents. The primary amine and hydroxyl groups can participate in strong hydrogen bonding networks. Concurrently, the non-polar benzyl group (C₆H₅CH₂-) introduces significant hydrophobic character, suggesting solubility in non-polar organic solvents. The molecule is therefore amphiphilic, and its solubility will be a balance of these competing characteristics.

Theoretical Solubility Profile: A Hansen Solubility Parameter (HSP) Approach

In the absence of experimentally determined solubility data, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool. The "like dissolves like" principle is quantified by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between a solute and a solvent is quantified by the Hansen distance (Ra). A smaller Hansen distance suggests a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Using the Stefanis-Panayiotou group-contribution method, the HSP values for this compound were estimated based on its molecular structure[5][6].

-

Structure Breakdown for Group Contribution:

-

1 x >CH- (aliphatic)

-

1 x -CH₂- (aliphatic)

-

1 x -CH₂OH (primary alcohol)

-

1 x -NH₂ (primary amine)

-

1 x -O- (ether)

-

1 x C₆H₅- (phenyl group)

-

Based on this breakdown, the estimated HSP values are:

-

δD = 18.5 MPa⁰·⁵

-

δP = 8.0 MPa⁰·⁵

-

δH = 15.0 MPa⁰·⁵

Predicted Solubility in Common Organic Solvents

The table below presents the Hansen distances (Ra) between this compound and a selection of common organic solvents. A lower Ra value indicates a higher predicted solubility. The solvents are grouped by class and ordered by increasing Hansen distance.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 9.4 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 5.4 | Very High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 3.4 | Excellent (Best Match) |

| n-Butanol | 16.0 | 5.7 | 15.8 | 3.2 | Excellent (Best Match) |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.6 | Moderate |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.8 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 11.2 | Moderate to Low |

| Ethers | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 8.0 | Good |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 12.1 | Low |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 9.2 | Moderate |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 14.7 | Very Low |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 18.8 | Insoluble |

Interpretation: The HSP analysis predicts that this compound will exhibit the highest solubility in polar, protic solvents, particularly alcohols like isopropanol and n-butanol, which have HSP values very close to the estimated values of the compound. Good solubility is also predicted in polar aprotic solvents like THF. Moderate solubility is expected in solvents of intermediate polarity such as ethyl acetate, dichloromethane, and acetone. Due to the significant mismatch in polarity and hydrogen bonding capability, the compound is predicted to have very low solubility in non-polar aromatic and aliphatic hydrocarbons like toluene and hexane.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility[2][3]. The following protocol is designed to be self-validating by ensuring that equilibrium is reached and that the solid phase remains consistent throughout the experiment.

Experimental Workflow Diagram

The overall process for the experimental determination of solubility is outlined below.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Differential Scanning Calorimeter (DSC) or X-ray Powder Diffractometer (XRPD) (for solid-phase analysis)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

HPLC Method Development:

-

Develop a stability-indicating HPLC method capable of accurately quantifying the compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer is a good starting point. The UV detector should be set to the wavelength of maximum absorbance for the compound.

-

Validate the method for linearity, accuracy, and precision using the prepared calibration standards.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound to a series of vials. "Excess" should be enough to ensure solid is present at equilibrium, but not so much that it alters the solvent volume significantly (e.g., add 20-50 mg to 2 mL of solvent).

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for an extended period. To validate that equilibrium has been reached, sample the supernatant at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of the solute in the supernatant does not change between two consecutive time points[7].

-

-

Sample Analysis:

-

After the equilibration period, stop the agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant. Separate the liquid and solid phases by either centrifuging the vial and sampling the clear supernatant or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

-